molecular formula C8H13NO2 B1524523 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol CAS No. 1344687-75-7

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol

Cat. No. B1524523
M. Wt: 155.19 g/mol
InChI Key: KWVBLNLMSMEPMJ-UHFFFAOYSA-N
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Description

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol, commonly referred to as 2-FMP, is an organic compound and a derivative of the amino acid methionine. It is a white crystalline solid with a melting point of 131 °C and a molecular weight of 150.21 g/mol. 2-FMP is an important building block for synthetic organic chemistry and the synthesis of various pharmaceuticals and agrochemicals. It is also used as a precursor for the synthesis of other compounds such as 1-amino-3-methylpyrrolidine and 1-amino-2-methylpyrrolidine.

Scientific Research Applications

1. Design and Synthesis of Analogues

The conformationally restricted analogues of alpha-amino acids, like the 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, represent a strategic approach in medicinal chemistry research. These analogues, designed to mimic specific conformations of amino acids such as glutamic acid, illustrate the potential of using 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol derivatives in drug design and synthesis (Bunch et al., 2003).

2. Polymer Synthesis Applications

Research on the use of aminoalcohols like 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol in polymer synthesis is notable. For instance, their role as initiators in ring-opening polymerization processes demonstrates their versatility in creating polymers with specific structural features, showing their importance in materials science (Bakkali-Hassani et al., 2018).

3. Corrosion Inhibition

The application of tertiary amines derived from 1,3-di-amino-propan-2-ol, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), in the field of corrosion science is significant. These compounds demonstrate inhibitory effects on carbon steel corrosion, showcasing their practical utility in industrial applications (Gao, Liang, & Wang, 2007).

4. Biomedical Research

In the field of biomedical research, compounds related to 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol, such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, have been synthesized and evaluated for their antimalarial activity. This demonstrates the potential of these compounds in developing new therapeutic agents (Werbel et al., 1986).

5. Chemical Synthesis and Transformations

Research on the synthesis and transformation of related compounds, like 1-(2-Aminophenyl)propan-2-ol, illustrates the chemical versatility of 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol derivatives. These studies contribute to the understanding of reaction mechanisms and the development of new synthetic methods (Bernas et al., 2015).

6. Analytical Chemistry Applications

In analytical chemistry, derivatives of 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol, such as 2-Pyridylfuran, have been used as fluorescent tags for the analysis of carbohydrates. This application highlights the role of these compounds in enhancing detection sensitivity and specificity in biochemical analysis (Cai et al., 2014).

properties

IUPAC Name

1-amino-2-(5-methylfuran-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6-3-4-7(11-6)8(2,10)5-9/h3-4,10H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVBLNLMSMEPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(5-methylfuran-2-yl)propan-2-ol

CAS RN

1344687-75-7
Record name 1-amino-2-(5-methylfuran-2-yl)propan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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